1-(3,4-Difluorophenyl)-3-nitro-1-propanone
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Overview
Description
1-(3,4-Difluorophenyl)-3-nitropropan-1-one is an organic compound characterized by the presence of a difluorophenyl group attached to a nitropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-difluorophenyl)-3-nitropropan-1-one typically involves the nitration of a precursor compound, such as 3,4-difluoroacetophenone. One common method involves the reaction of 3,4-difluoroacetophenone with nitric acid in the presence of a catalyst, such as sulfuric acid, to introduce the nitro group at the desired position . The reaction is typically carried out under controlled temperature conditions to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of 1-(3,4-difluorophenyl)-3-nitropropan-1-one may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further improve the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Difluorophenyl)-3-nitropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, and suitable solvents such as ethanol or methanol.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Electrophiles such as halogens or nitro groups, often in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: 1-(3,4-Difluorophenyl)-3-aminopropan-1-one.
Oxidation: Corresponding oxides or other oxidized derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(3,4-Difluorophenyl)-3-nitropropan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3,4-difluorophenyl)-3-nitropropan-1-one involves its interaction with specific molecular targets, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to biological activity . The difluorophenyl group may also contribute to the compound’s overall reactivity and interactions with molecular targets .
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Difluorophenyl)-3-nitropropan-1-one: Similar structure but with different fluorine substitution pattern.
1-(3,4-Difluorophenyl)-2-nitroethane: Similar functional groups but different carbon chain length.
1-(3,4-Difluorophenyl)-3-aminopropan-1-one: Reduction product of the nitro compound.
Uniqueness
1-(3,4-Difluorophenyl)-3-nitropropan-1-one is unique due to its specific substitution pattern and the presence of both nitro and difluorophenyl groups, which confer distinct chemical and physical properties. These properties make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H7F2NO3 |
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Molecular Weight |
215.15 g/mol |
IUPAC Name |
1-(3,4-difluorophenyl)-3-nitropropan-1-one |
InChI |
InChI=1S/C9H7F2NO3/c10-7-2-1-6(5-8(7)11)9(13)3-4-12(14)15/h1-2,5H,3-4H2 |
InChI Key |
RLFBFKNBBZJWHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CC[N+](=O)[O-])F)F |
Origin of Product |
United States |
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